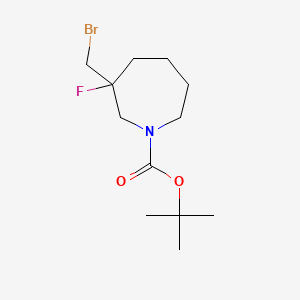
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate is a synthetic organic compound that features a seven-membered azepane ring with a bromomethyl and a fluoro substituent
Méthodes De Préparation
The synthesis of tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azepane ring followed by the introduction of the bromomethyl and fluoro groups. The reaction conditions often require specific reagents and catalysts to ensure the desired substitutions occur efficiently. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors for better control and scalability .
Analyse Des Réactions Chimiques
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the azepane ring.
Addition Reactions: The fluoro group can participate in addition reactions, particularly with electrophiles.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
Tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced composites .
Mécanisme D'action
The mechanism of action of tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluoro group can enhance the compound’s binding affinity and specificity for its target, influencing the overall biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate include:
Tert-butyl bromoacetate: Used as an alkylating agent in organic synthesis.
(3-Bromopropoxy)-tert-butyldimethylsilane:
tert-Butyl 2-bromoacetate: Another alkylating agent with similar reactivity.
Propriétés
Formule moléculaire |
C12H21BrFNO2 |
|---|---|
Poids moléculaire |
310.20 g/mol |
Nom IUPAC |
tert-butyl 3-(bromomethyl)-3-fluoroazepane-1-carboxylate |
InChI |
InChI=1S/C12H21BrFNO2/c1-11(2,3)17-10(16)15-7-5-4-6-12(14,8-13)9-15/h4-9H2,1-3H3 |
Clé InChI |
NWHBOVINUBDZOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC(C1)(CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
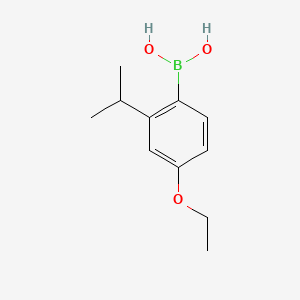
![Methyl 6-[2-(trimethylsilyl)ethynyl]naphthalene-2-carboxylate](/img/structure/B14018427.png)
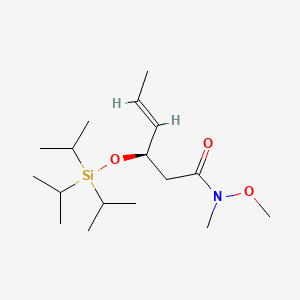
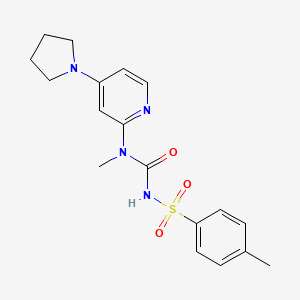
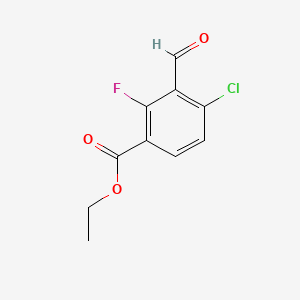
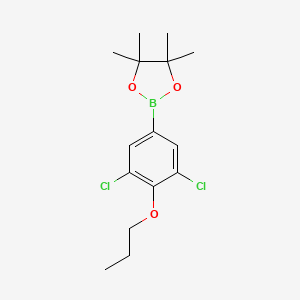
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![4,4,5,5-Tetramethyl-2-(6-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14018463.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
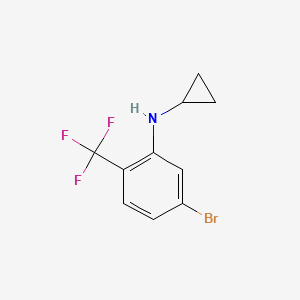
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
![n-[2-(1-Methyl-9h-carbazol-2-yl)ethyl]formamide](/img/structure/B14018497.png)
